molecular formula C15H22O3 B12988833 Ethyl 4-isobutoxy-3,5-dimethylbenzoate

Ethyl 4-isobutoxy-3,5-dimethylbenzoate

Cat. No.: B12988833
M. Wt: 250.33 g/mol
InChI Key: NDFHXRCPSKJSEH-UHFFFAOYSA-N
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Description

Ethyl 4-isobutoxy-3,5-dimethylbenzoate is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . It is a benzoate ester derivative, characterized by the presence of an ethyl ester group, an isobutoxy group, and two methyl groups attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 4-isobutoxy-3,5-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 4-isobutoxy-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-isobutoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-isobutoxy-3,5-dimethylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-isobutoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The pathways involved in these reactions are typically catalyzed by enzymes or chemical catalysts.

Comparison with Similar Compounds

Ethyl 4-isobutoxy-3,5-dimethylbenzoate can be compared with other benzoate esters such as:

    Ethyl benzoate: Lacks the isobutoxy and methyl groups, making it less sterically hindered.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxy-3,5-dimethylbenzoate: Contains a methoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C15H22O3/c1-6-17-15(16)13-7-11(4)14(12(5)8-13)18-9-10(2)3/h7-8,10H,6,9H2,1-5H3

InChI Key

NDFHXRCPSKJSEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)OCC(C)C)C

Origin of Product

United States

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